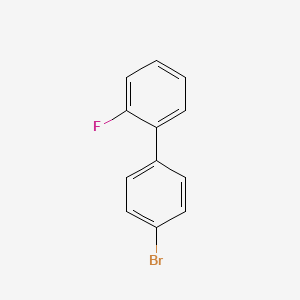

4'-Bromo-2-fluoro-1,1'-biphenyl

Description

Significance of Biphenyl (B1667301) Scaffolds in Synthetic Chemistry

The biphenyl moiety, consisting of two phenyl rings linked by a single carbon-carbon bond, is a privileged structural motif found in numerous natural products, pharmaceuticals, and advanced materials. nih.govdoaj.orgbohrium.com Its presence is associated with a range of biological activities, including anti-inflammatory, antihypertensive, and anticancer properties. doaj.org The biphenyl framework serves as a versatile scaffold, providing a rigid yet conformationally flexible backbone that can be readily functionalized to create diverse molecular architectures. bohrium.comresearchgate.net This adaptability has made biphenyl derivatives crucial intermediates in the production of agrochemicals, liquid crystals, and fluorescent layers in organic light-emitting diodes (OLEDs). nih.gov

Role of Halogenation in Modulating Biphenyl Reactivity and Structure

The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the biphenyl backbone profoundly influences its electronic and steric properties. researchgate.netcymitquimica.com Halogenation can alter the reactivity of the aromatic rings, directing subsequent chemical transformations to specific positions. mt.com For instance, the presence of a halogen can facilitate cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for constructing carbon-carbon bonds. biosynth.comresearchgate.net

The nature of the halogen atom also plays a critical role. Fluorine, with its high electronegativity, can significantly modify the electronic character of the molecule, while the larger bromine and iodine atoms can serve as excellent leaving groups in various substitution reactions. mt.comnih.gov Furthermore, the position of the halogen substituents can induce atropisomerism, a type of axial chirality arising from hindered rotation around the biphenyl single bond, which is a key feature in many chiral ligands and catalysts. bohrium.com

Overview of 4'-Bromo-2-fluoro-1,1'-biphenyl as a Key Intermediate

Within the diverse family of halogenated biphenyls, this compound has emerged as a particularly valuable synthetic intermediate. biosynth.comguidechem.com This compound features a strategic substitution pattern: a bromine atom at the 4'-position and a fluorine atom at the 2-position. This arrangement provides multiple reactive sites that can be selectively addressed in subsequent synthetic steps. The bromine atom is a versatile handle for a variety of cross-coupling reactions, while the fluorine atom modulates the reactivity of the adjacent phenyl ring. guidechem.com

This strategic placement of functional groups makes this compound a crucial precursor in the synthesis of various high-value compounds, including pharmaceuticals and materials for electronic applications. guidechem.com One notable application is its use as a key building block in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479).

The compound's physical and chemical properties are well-documented, providing a solid foundation for its application in diverse synthetic methodologies.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 41604-19-7 | biosynth.com |

| Molecular Formula | C₁₂H₈BrF | biosynth.com |

| Molecular Weight | 251.09 g/mol | biosynth.com |

| Boiling Point | 298.8 °C | biosynth.com |

| Melting Point | 39-41 °C | |

| Flash Point | 138.3 °C | biosynth.com |

Synthesis and Reactivity of this compound

The synthesis of this compound can be achieved through various methods, with the Suzuki-Miyaura cross-coupling reaction being a prominent and efficient route. biosynth.com This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

One documented synthetic pathway involves the reaction of 4-bromo-2-fluoroaniline (B1266173). prepchem.com In this procedure, solutions of isoamyl nitrite (B80452) and crude 4-bromo-2-fluoroaniline in benzene (B151609) are added to vigorously stirred benzene under a nitrogen atmosphere at 65°C. prepchem.com The resulting dark oily residue is then treated with granular zinc and concentrated hydrochloric acid in methanol. prepchem.com Further purification steps, including treatment with iron filings and extraction, yield 4-bromo-2-fluoro-biphenyl. prepchem.com

The reactivity of this compound is largely dictated by its halogen substituents. The bromine atom at the 4'-position is particularly susceptible to participating in cross-coupling reactions, allowing for the introduction of various functional groups. biosynth.com The fluorine atom at the 2-position influences the electronic nature of its parent phenyl ring, affecting its reactivity in electrophilic aromatic substitution reactions.

Spectroscopic and Structural Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques and crystallographic analysis.

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the biphenyl rings. chemicalbook.com The chemical shifts and coupling constants of the aromatic protons and carbons provide detailed information about the connectivity of the atoms.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to verify the molecular formula by providing an accurate mass of the molecular ion.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C-Br and C-F bonds. chemicalbook.com

Crystal Structure Analysis:

Applications in Organic Synthesis

The unique structural features of this compound make it a highly versatile intermediate in organic synthesis. guidechem.com Its primary application lies in its use as a precursor for more complex molecules through the selective functionalization of its bromine and fluorine-substituted rings.

As previously mentioned, a significant application is in the pharmaceutical industry as a key intermediate for the synthesis of flurbiprofen. The synthesis of this anti-inflammatory drug leverages the reactivity of the this compound scaffold.

Furthermore, its utility extends to the synthesis of materials for liquid crystals and other advanced applications in materials science. guidechem.com The ability to introduce different substituents through the bromine handle allows for the fine-tuning of the molecule's physical and electronic properties to meet the specific requirements of these applications. The compound's derivatives, such as 4'-BROMO-2'-FLUOROBIPHENYL-4-SULFONYL CHLORIDE, further expand its synthetic utility. chemicalbook.com

Structure

2D Structure

Properties

IUPAC Name |

1-bromo-4-(2-fluorophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUANGRAOJIIBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 4 Bromo 2 Fluoro 1,1 Biphenyl

Reactivity of the Bromine Moiety

The bromine atom attached to the biphenyl (B1667301) system is a key reactive site, primarily functioning as a leaving group in various cross-coupling and nucleophilic substitution reactions.

Role as a Leaving Group in Cross-Coupling Reactions

The carbon-bromine bond in 4'-Bromo-2-fluoro-1,1'-biphenyl is well-suited for participation in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of more complex molecular architectures. The general reactivity trend for halides in these couplings is I > Br > Cl. rsc.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org this compound can serve as the organohalide partner, reacting with various arylboronic acids to synthesize more complex, unsymmetrical biphenyl derivatives. evitachem.comnih.govacs.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org The choice of palladium precatalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like homocoupling. rsc.orgacs.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | 2-Fluoro-1,1':4',1''-terphenyl | |

| 4-Bromoacetophenone | Phenylboronic acid | Pyridine-based Pd(II) complex, KOH | 4-Acetyl-1,1'-biphenyl | nih.gov |

This table presents examples of Suzuki-Miyaura coupling reactions to illustrate the versatility of the method.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds, synthesizing aryl amines from aryl halides and primary or secondary amines. organic-chemistry.orgnih.gov The bromine atom in this compound can be substituted by a variety of amines, providing access to a diverse range of N-arylated products. The efficiency of this reaction is highly dependent on the choice of phosphine (B1218219) ligand, which plays a critical role in the catalytic cycle. nih.gov

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgsoton.ac.uk this compound can be used as the aryl halide component to introduce an alkynyl group onto the biphenyl scaffold, leading to the formation of internal alkynes. organic-chemistry.org Copper-free versions of this reaction have also been developed. acs.org

Nucleophilic Substitution Reactions

The bromine atom on the biphenyl ring can be displaced by a nucleophile, although this is generally less common than cross-coupling reactions for aryl halides unless the ring is activated by strong electron-withdrawing groups. organicchemistrytutor.com The reactivity in nucleophilic aromatic substitution (SNAr) is influenced by the stability of the intermediate Meisenheimer complex. stackexchange.com

Reactivity of the Fluorine Moiety

The fluorine atom at the 2-position of the biphenyl system significantly influences the molecule's reactivity through its electronic effects and its potential to act as a leaving group in specific reactions.

Electronic Effects on Aromatic Ring Reactivity

Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). stackexchange.com This effect deactivates the aromatic ring to which it is attached, making it less susceptible to electrophilic attack. pressbooks.pub However, fluorine can also donate electron density through a resonance effect (+M effect), which can influence the regioselectivity of certain reactions. chemistrysteps.com The presence of the fluorine atom can also enhance the stability of the molecule.

Nucleophilic Aromatic Substitution Potential

While fluorine is typically considered a poor leaving group in traditional SN2 reactions, in nucleophilic aromatic substitution (SNAr), the trend is often reversed (F > Cl > Br > I). organicchemistrytutor.comstackexchange.com This is because the rate-determining step in SNAr is the initial nucleophilic attack to form the negatively charged Meisenheimer intermediate. The high electronegativity of fluorine stabilizes this intermediate through its strong inductive effect, thereby increasing the reaction rate. stackexchange.com Therefore, under certain conditions, the fluorine atom of this compound could potentially be displaced by a strong nucleophile, particularly if the aromatic ring is further activated. researchgate.netnih.govresearchgate.net

Electrophilic Aromatic Substitution on Biphenyl Core

The biphenyl system itself can undergo electrophilic aromatic substitution (EAS). pearson.compearson.comyoutube.com The position of substitution is directed by the existing substituents on the rings. The phenyl group is considered a weak activating group and an ortho-, para-director. chemistrysteps.com In the case of this compound, the directing effects of the bromo and fluoro groups must be considered.

Stability and Degradation Pathways (Acidic vs. Basic Conditions)

The stability of this compound is significantly influenced by the pH of its environment. Research and chemical synthesis data indicate a notable difference in its degradation profile under acidic versus basic conditions.

Stability in Acidic Conditions

This compound demonstrates considerable stability in acidic environments. Current time information in Pasuruan, ID.biosynth.com This robustness is evidenced in synthetic organic chemistry procedures where the compound is subjected to strong acidic reagents without undergoing degradation of its core biphenyl structure. For instance, in purification or reaction workup steps, the compound remains intact after being dissolved in solvents containing concentrated hydrochloric acid and subsequently washed with 1 N hydrochloric acid. prepchem.com This resilience is attributed to the general stability of the carbon-halogen and carbon-carbon bonds of the biphenyl framework against acid-catalyzed hydrolysis.

Degradation in Basic Conditions

In contrast to its stability in acids, this compound is susceptible to degradation in basic environments, primarily through hydrolysis. Current time information in Pasuruan, ID.biosynth.com The degradation pathway is consistent with nucleophilic aromatic substitution, a characteristic reaction for halogenated aromatic compounds. In the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), the hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbon atom bonded to one of the halogen substituents.

The fluorine and bromine atoms on the biphenyl ring are potential leaving groups. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the molecule. rsc.org The most probable degradation mechanism involves the displacement of either the bromide or the fluoride (B91410) ion by a hydroxide ion. This results in the formation of hydroxylated biphenyl derivatives. While specific kinetic studies detailing the hydrolysis rates for this exact compound are not extensively published, the general mechanism for related compounds suggests the formation of the products outlined in the table below. The reaction with sodium hydroxide is a known transformation for similar bromo-chloro-biphenyl compounds.

The following table summarizes the observed and expected stability of this compound under different pH conditions.

Table 1. Stability of this compound under Acidic and Basic Conditions| Condition | Observation | Primary Degradation Pathway | Source(s) |

|---|---|---|---|

| Acidic (e.g., HCl) | Generally stable; used in synthetic procedures involving strong acids. | No significant degradation of the biphenyl structure observed. | Current time information in Pasuruan, ID.biosynth.comprepchem.com |

| Basic (e.g., NaOH) | Susceptible to hydrolysis. | Nucleophilic aromatic substitution. | Current time information in Pasuruan, ID.biosynth.com |

The degradation under basic conditions is expected to yield one or more hydroxylated products as detailed in the following table.

Table 2. Likely Degradation Products of this compound in Basic Media| Proposed Product Name | Chemical Structure | Formation Pathway |

|---|---|---|

| 4-Bromo-2-hydroxy-1,1'-biphenyl | Nucleophilic substitution of the fluorine atom by a hydroxyl group. | |

| 2-Fluoro-4'-hydroxy-1,1'-biphenyl | Nucleophilic substitution of the bromine atom by a hydroxyl group. |

Synthesis and Derivatization of Functionalized Biphenyls from 4 Bromo 2 Fluoro 1,1 Biphenyl

Formation of Biphenylamine Derivatives

The introduction of an amine functionality onto the biphenyl (B1667301) core is a critical step in the synthesis of many biologically active compounds. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, and it is well-suited for the amination of aryl halides like 4'-Bromo-2-fluoro-1,1'-biphenyl. organic-chemistry.orgnih.gov

The reaction typically involves treating the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, and RuPhos often providing excellent results. nih.gov The reaction conditions, including the choice of base and solvent, are also optimized to achieve high yields. For instance, studies on the amination of bromobenzene (B47551) with various amines have shown that toluene (B28343) is often an effective solvent. nih.gov

A specific example involves the synthesis of N-(4'-bromo-2-fluoro-2',5'-dimethyl-biphenyl-4-yl)acetamide, where an amino group is first protected as an amide before undergoing further transformations. ajrconline.org This highlights a common strategy to prevent unwanted side reactions, such as self-coupling, during the amination step. ajrconline.org The subsequent deprotection of the amide group yields the desired biphenylamine. ajrconline.org

Table 1: Buchwald-Hartwig Amination of Aryl Halides

This table summarizes the key components and conditions for the Buchwald-Hartwig amination reaction.

| Component | Role | Common Examples |

| Aryl Halide | Substrate | This compound |

| Amine | Nucleophile | Primary or secondary amines |

| Palladium Catalyst | Metal source | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes catalyst, promotes reaction | XPhos, SPhos, RuPhos, t-BuXPhos |

| Base | Activates amine, neutralizes acid byproduct | Cs₂CO₃, K₃PO₄, NaOtBu |

| Solvent | Reaction medium | Toluene, 1,4-dioxane |

This table is based on information from multiple sources. organic-chemistry.orgnih.gov

Synthesis of Biphenyl Carboxylic Acids

Biphenyl carboxylic acids are important intermediates and final products in the pharmaceutical and materials science industries. researchgate.netajgreenchem.com A primary method for introducing a carboxylic acid group onto the biphenyl skeleton starting from this compound involves a two-step process: conversion of the bromide to an organometallic species followed by carboxylation.

One common approach is the formation of a Grignard reagent by reacting this compound with magnesium metal. This organomagnesium compound can then be treated with carbon dioxide (dry ice) to yield the corresponding carboxylic acid upon acidic workup.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed. researchgate.netugr.es For instance, this compound can be coupled with a boronic acid ester containing a protected carboxylic acid group. Subsequent hydrolysis of the ester furnishes the desired biphenyl carboxylic acid. Research has demonstrated the successful synthesis of various substituted biphenyl carboxylic acids using a water-soluble fullerene-supported PdCl₂ nanocatalyst, achieving high yields at room temperature. researchgate.net

Preparation of Complex Biaryl Systems (e.g., Hybrid Scaffolds)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the construction of complex biaryl systems from this compound. evitachem.comacs.org This reaction's tolerance of a wide range of functional groups and its generally mild conditions make it ideal for synthesizing intricate molecular architectures. acs.org

By coupling this compound with various arylboronic acids or their esters, a diverse library of substituted biphenyls can be generated. rsc.org For example, the synthesis of polyfluorinated biphenyls has been achieved through Suzuki-Miyaura coupling, pushing the boundaries of this reaction with electron-poor substrates. acs.org The choice of palladium catalyst and ligand is critical, with systems like Pd₂(dba)₃/XPhos proving effective for challenging couplings. acs.org

Furthermore, sequential cross-coupling reactions can be used to build even more complex structures. Starting with a di-halogenated biphenyl, it is possible to selectively functionalize one position via a Suzuki-Miyaura coupling, leaving the other halogen available for a subsequent, different coupling reaction. This strategy allows for the creation of unsymmetrical and highly functionalized biaryl and polyaryl systems.

Regioselective Functionalization Strategies

Achieving regioselectivity in the functionalization of this compound is crucial for directing reactions to a specific position on the aromatic rings. The inherent electronic and steric properties of the substituents play a significant role. The fluorine atom at the 2-position and the bromine at the 4'-position provide distinct handles for selective transformations.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. organic-chemistry.orgwikipedia.org In this reaction, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.org While this compound itself does not possess a strong DMG, derivatives can be synthesized to include one. For example, converting the bromo-substituent to a group that can direct metalation would allow for selective functionalization ortho to that new group. The fluorine atom can also act as a weak directing group. organic-chemistry.org

The relative reactivity of the C-Br and C-F bonds also dictates regioselectivity. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond, allowing for selective reactions at the 4'-position. rsc.org

Table 2: Common Directing Metalation Groups (DMGs) in Directed ortho-Metalation

This table illustrates the relative directing strength of various functional groups.

| Strength | Directing Metalation Groups (DMGs) |

| Strong | -CONR₂, -SO₂NR₂, -OCONR₂, -OMOM |

| Moderate | -OR, -NR₂, -F, -Cl |

| Weak | -CH₂NR₂, -CH₂OR |

This table is based on information from multiple sources. organic-chemistry.orgbaranlab.org

Exploration of Atropisomerism in Biphenyl Derivatives

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, most notably the C-C bond connecting the two aryl rings in biphenyls. slideshare.netgovtgirlsekbalpur.com The presence of bulky substituents at the ortho positions of the biphenyl core can hinder free rotation, leading to the existence of stable, isolable enantiomers. slideshare.net

The 2-fluoro substituent in this compound and its derivatives can contribute to the steric barrier required for atropisomerism. When additional bulky groups are introduced at the other ortho positions (2' and 6'), the rotational barrier can become significant enough to allow for the separation of atropisomers.

The synthesis of atropisomeric biphenyls often involves the asymmetric construction of the biaryl axis or the resolution of a racemic mixture. Biocatalytic methods, using enzymes like lipases, have emerged as a powerful tool for the enantioselective synthesis of atropisomers through processes like kinetic resolution and desymmetrization. acs.org The study of atropisomerism in derivatives of this compound is an active area of research, with potential applications in asymmetric catalysis and as chiral ligands. princeton.edu

Advanced Analytical Techniques in the Characterization of 4 Bromo 2 Fluoro 1,1 Biphenyl and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for determining the molecular structure of 4'-Bromo-2-fluoro-1,1'-biphenyl. Each method offers unique information about the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within the molecule.

¹H NMR: Proton NMR spectra provide information about the hydrogen atoms in the molecule. For this compound, the aromatic protons typically appear as a multiplet in the range of δ 7.20–7.45 ppm. The integration of the signals corresponds to the number of protons, and the splitting patterns (e.g., doublet, triplet, multiplet) reveal the neighboring protons.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum for a derivative, 3',4'-Difluoro-[1,1'-biphenyl]-4-yl-methylsulfane, shows a prominent signal for the carbon-fluorine bond at 151 ppm, with coupling constants (JCF) providing further structural information. acs.org The chemical shifts of the carbon atoms are influenced by their electronic environment, allowing for the identification of different carbon types (e.g., aromatic, aliphatic).

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds like this compound and its derivatives. For instance, in a related compound, 4-Fluorobenzyl methanesulfonate, the fluorine signal appears as a multiplet at -111.5 ppm. beilstein-journals.org This technique is highly sensitive to the local environment of the fluorine atom, making it an excellent tool for confirming the presence and position of fluorine in the molecule.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.6 | d | 12.07 | Aromatic Protons |

| ¹H | 7.4 | d | 12.03 | Aromatic Protons |

| ¹H | 7.2 | s | - | Aromatic Proton |

| ¹³C | 152.1 | - | JCF = 7.4 | C-F |

| ¹³C | 148 | - | JCF = 7.3 | C-F |

| ¹³C | 117 | - | JCF-CH = 12.75 | CH |

| ¹³C | 115 | - | JCF-CH = 12.75 | CH |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives exhibits characteristic absorption bands corresponding to specific vibrational modes of the chemical bonds. nist.govnist.gov

Key vibrational frequencies for a related compound, 3',4'-Difluoro-[1,1'-biphenyl]-4-yl-methylsulfane, include:

C-H aromatic stretching: around 3000 cm⁻¹ acs.org

C-H sp² stretching: around 2947 cm⁻¹ acs.org

C=C aromatic ring stretching: around 1494 cm⁻¹ acs.org

C-F stretching: typically observed in the fingerprint region, around 1214 cm⁻¹ for a C-O bond in a similar derivative. acs.org

The presence of these characteristic peaks in the IR spectrum helps to confirm the biphenyl (B1667301) structure and the presence of the halogen substituents.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H aromatic stretching | 3061 | medium |

| C-H sp² stretching | 2921 | medium |

| C-H bending | 1596 | medium |

| C=C stretching | 1524 | strong |

| C-S stretching | 1267 | strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum shows absorption bands corresponding to π → π* transitions of the conjugated biphenyl system.

A study on novel fluorinated biphenyl compounds reported that these molecules exhibit maximum absorption (λmax) in the UV range, indicating a continuous pattern of conjugation. acs.org For example, a similar compound, 3',4'-Difluoro-[1,1'-biphenyl]-4-yl-methylsulfane, shows a maximum absorption at 262.1 nm. acs.org The position and intensity of these absorption bands can be influenced by the substituents on the biphenyl rings.

Mass Spectrometry (e.g., Electron Ionization Mass Spectrometry)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized, leading to the formation of a molecular ion and various fragment ions.

The NIST WebBook provides mass spectral data for 4-Bromo-2-fluorobiphenyl (C₁₂H₈BrF), which has a molecular weight of 251.094 g/mol . nist.govnist.gov The mass spectrum displays the molecular ion peak, and the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a characteristic feature that helps in the identification of bromine-containing compounds. The fragmentation pattern provides additional structural information.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of this compound. A reverse-phase (RP) HPLC method can be employed for its separation. sielc.comsielc.com

A typical HPLC method involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com For applications compatible with mass spectrometry (MS), formic acid is used instead of phosphoric acid. sielc.comsielc.com The use of columns with smaller particle sizes (e.g., 3 µm) can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) |

| Application | Purity assessment, preparative separation, pharmacokinetics |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). This is achieved through the use of columns with smaller particle sizes (typically less than 2 µm), which allows for faster separations without compromising efficiency.

For the analysis of this compound, a reverse-phase (RP) UPLC method can be employed. sielc.com This method is scalable and can also be used for the isolation of impurities in preparative separation and is suitable for pharmacokinetic studies. sielc.comsielc.com UPLC systems, such as the Acquity UPLC coupled with a tandem mass spectrometry (MS/MS) instrument, have been successfully used for the analysis of related halogenated compounds like hydroxylated polychlorinated biphenyls (OH-PCBs). nih.govresearchgate.net

The mobile phase in such separations typically consists of a mixture of acetonitrile (MeCN) and water, often with an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry compatibility, formic acid is used as a substitute for phosphoric acid. sielc.comsielc.com The use of columns with 3 µm particles is also available for fast UPLC applications. sielc.com

A study on the determination of penta-, hexa-, and hepta-chlorine substituted OH-PCBs in food samples utilized a UPLC-MS/MS method. nih.gov The analytes were extracted and purified before being injected into the LC-MS/MS system. nih.gov This demonstrates the capability of UPLC to handle complex matrices and achieve low limits of detection (LOD) and quantification (LOQ), which were in the ranges of 0.003–0.010 µg/kg and 0.009–0.030 µg/kg, respectively, for the target OH-PCBs. nih.gov The method showed good accuracy, with average recoveries between 76.7% and 116.5%. nih.gov

Table 1: UPLC Method Parameters for Related Halogenated Biphenyls

| Parameter | Condition | Reference |

| System | Acquity UPLC with XEVO TQ-S MS/MS | nih.gov |

| Column | Acquity UPLC BEH C18 (1.7 µm, 100×2.1 mm) | lodz.pl |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) | sielc.comsielc.com |

| Flow Rate | 0.3 ml/min | lodz.pl |

| Column Temperature | 35°C | lodz.pl |

| Detection | Tandem Mass Spectrometry (MS/MS) or Fluorescence Detector (FLD) | nih.govlodz.pl |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for the qualitative analysis of mixtures, determination of compound purity, and monitoring the progress of chemical reactions. umass.eduwisc.edu It operates on the principle of differential partitioning of compounds between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). wisc.edu

In the context of this compound and its derivatives, TLC is a valuable tool. For instance, during the synthesis of novel fluorinated biphenyl compounds, TLC can be used to monitor the reaction progress by observing the consumption of starting materials and the appearance of the desired product. researchgate.netiucr.org The separation on the TLC plate is influenced by the polarity of the compounds, the stationary phase, and the mobile phase. umass.edu

Visualization of the separated spots on a TLC plate is typically achieved using UV light, as most biphenyl derivatives are colorless. umass.edursc.org The silica gel plates are often impregnated with a fluorescent material that allows the spots to appear dark under UV irradiation. umass.edu Another method involves exposing the plate to iodine vapors. umass.edu

The progress of a reaction to synthesize a triazole derivative from a brominated biphenyl precursor was monitored using TLC. iucr.org Similarly, the synthesis and characterization of cysteine-based perfluorinated biphenyl derivatives also employed TLC for visualization, using a sulfuric acid/ethanol solution and UV light. preprints.org

Table 2: General TLC Procedure

| Step | Description | Reference |

| Spotting | A dilute solution of the sample is applied to the silica gel plate. | umass.edu |

| Development | The plate is placed in a closed chamber with a suitable solvent (eluent). | wisc.edu |

| Visualization | The separated spots are visualized under UV light or with chemical stains. | umass.edu |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of the molecular structure, conformation, and intermolecular interactions of compounds like this compound and its derivatives.

A study on 4-bromo-4'-fluorobiphenyl (B50986), a related isomer, revealed its crystal structure. The compound crystallizes in the monoclinic space group P2₁/c. iucr.orgiucr.org The analysis provided detailed information on the unit cell dimensions (a = 9.78(2) Å, b = 13.33(2) Å, c = 17.69(3) Å, β = 116.3(5)°) and other crystallographic parameters. iucr.org It was found to be isostructural with 4,4'-dibromobiphenyl. iucr.org

Further refinement of the crystal structure of 4-bromo-4'-fluorobiphenyl provided more precise data, with cell dimensions of a = 9.709 (2) Å, b = 13.311 (2) Å, c = 17.487 (5) Å, and β = 116.29 (5)°. researchgate.net The inter-ring dihedral angles were determined to be 40.3 (1)° and 38.2 (3)°. researchgate.net The study also highlighted the presence of short intermolecular halogen contacts involving bromine and fluorine atoms. researchgate.net

The crystal structures of novel fluorinated biphenyl compounds synthesized via Pd(0)-catalyzed reactions were elucidated using single-crystal X-ray diffraction (SC-XRD). nih.gov This analysis confirmed the molecular structures and revealed that the studied compounds crystallized in the monoclinic system with the P21/c space group. nih.gov

Table 3: Crystallographic Data for 4-Bromo-4'-fluorobiphenyl

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₈BrF | iucr.orgresearchgate.net |

| Molecular Weight | 251.1 | iucr.orgresearchgate.net |

| Crystal System | Monoclinic | iucr.orgresearchgate.net |

| Space Group | P2₁/c | iucr.orgresearchgate.net |

| a (Å) | 9.709 (2) | researchgate.net |

| b (Å) | 13.311 (2) | researchgate.net |

| c (Å) | 17.487 (5) | researchgate.net |

| β (°) ** | 116.29 (5) | researchgate.net |

| Volume (ų) | 2026.2 | researchgate.net |

| Z | 8 | iucr.orgresearchgate.net |

| Temperature (K) | 298 (1) | researchgate.net |

| Inter-ring Dihedral Angles (°) ** | 40.3 (1), 38.2 (3) | researchgate.net |

Applications in Advanced Materials and Chemical Synthesis

Organic Synthesis Building Blocks

4'-Bromo-2-fluoro-1,1'-biphenyl is a versatile building block in organic synthesis, primarily due to the reactivity of its bromine and fluorine atoms. guidechem.com These functional groups allow for its participation in a variety of chemical reactions to create new compounds. guidechem.com It serves as a foundational molecule for introducing bromo- and fluoro-substituted biphenyl (B1667301) moieties into more complex structures. guidechem.com

Precursors for Fine Chemicals

This compound is a key intermediate in the production of various fine chemicals. sdfine.com Its utility stems from its biphenyl structure, which is a common scaffold in many high-value chemical products. The presence of the bromine atom facilitates cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in constructing larger, more intricate molecules. biosynth.com These reactions involve the palladium-catalyzed coupling of the aryl bromide with an organoboron compound, leading to the formation of a new carbon-carbon bond.

A notable synthesis method for this compound itself involves the reaction of crude 4-bromo-2-fluoroaniline (B1266173) with isoamyl nitrite (B80452) in benzene (B151609), followed by a reductive upgrading process using zinc and iron filings. prepchem.com Another patented method describes a synthesis route starting from o-fluoroaniline, which undergoes bromination, diazotization, and a catalytic biphenyl reaction. google.com This particular patent highlights the use of bromine as a more cost-effective brominating agent compared to N-bromosuccinimide. google.com

Synthesis of Pharmaceutical Intermediates (focus on chemical transformation, not biological effects)

This compound is a frequently used intermediate in the synthesis of pharmaceutical compounds. guidechem.comsdfine.com It is particularly valuable in the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. google.com The chemical transformations often involve leveraging the bromine atom as a reactive handle for further functionalization.

For instance, the bromine atom can be readily displaced or used in cross-coupling reactions to build the complex carbon skeletons required for many pharmaceutical agents. The fluorine atom, on the other hand, can influence the electronic properties of the molecule, which can be a desirable feature in drug design. A common synthetic strategy is the Suzuki-Miyaura coupling, where the this compound is reacted with a suitable boronic acid or ester in the presence of a palladium catalyst to form a more complex biphenyl derivative.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type |

| This compound | Arylboronic acid | Palladium catalyst, Base | Complex biphenyl derivative |

| 4-bromo-2-fluoroaniline | Isoamyl nitrite, Benzene, Zn, Fe | Not applicable | This compound |

| o-fluoroaniline | Bromine, Diazotizing agent, Catalyst | Not applicable | This compound |

Intermediates for Agrochemicals (focus on chemical transformation, not biological effects)

The structural motifs present in this compound also make it a valuable intermediate in the synthesis of agrochemicals, such as herbicides and pesticides. guidechem.comsdfine.com Similar to its role in pharmaceutical synthesis, the compound's utility in agrochemical production lies in its ability to be chemically modified to create a diverse range of molecules. The core biphenyl structure with its halogen substituents provides a robust platform for developing new active ingredients for crop protection.

Development of Advanced Materials

Liquid Crystal Displays (LCDs) and Liquid Crystals

This compound and its derivatives are investigated for their potential use in liquid crystal technologies. evitachem.com The introduction of a fluorine substituent into a biphenyl system can significantly influence its liquid crystalline properties. Research has shown that lateral fluoro-substitution in biphenyl derivatives affects the thermal stability of both nematic and smectic phases. tandfonline.com Specifically, a 2-fluoro-substituent in alkylcyanobiphenyls has been found to cause a greater depression of the nematic-isotropic transition temperature compared to a 2'-fluoro-substituent. tandfonline.com This ability to modulate the phase behavior through targeted chemical modification is crucial for designing new liquid crystal materials for display applications.

Organic Semiconductors

The rigid and planar structure of the biphenyl unit is a foundational element in the design of many organic semiconductor materials. Fluorinated biphenyls, including this compound, are sought-after precursors for creating complex molecules used in organic light-emitting diodes (OLEDs) and other organic electronic devices. The introduction of fluorine atoms can tune the electronic properties and improve the stability of the final material.

While this compound is not typically used as an active semiconductor layer itself, it serves as a critical intermediate. Its inherent fluorescent properties are a desirable characteristic for materials used in light-emitting applications. guidechem.com The true value of this compound lies in its functional handles—the bromine and fluorine atoms. The bromine atom, in particular, provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic construction of larger, conjugated molecules with tailored semiconducting properties.

Researchers utilize this compound to build more elaborate molecular architectures, such as those incorporating fluorene (B118485) or carbazole (B46965) units, which are common in organic electronics. ambeed.com The process involves using the bromo-functionalized biphenyl as a core or a building block that can be coupled with other aromatic boronic acids or esters to extend the π-conjugated system, a key factor for efficient charge transport.

Table 1: Role of this compound in Organic Semiconductor Synthesis

| Feature | Relevance to Organic Semiconductors |

|---|---|

| Biphenyl Core | Provides a rigid, planar backbone essential for molecular packing and charge transport. |

| Fluorine Substituent | Modifies electronic energy levels (HOMO/LUMO), enhances electron affinity, and can improve device stability. |

| Bromine Substituent | Acts as a key reactive site for Suzuki, Negishi, and other cross-coupling reactions, enabling the synthesis of larger, more complex conjugated systems. |

| Inherent Fluorescence | Indicates potential for use in creating emissive materials for applications like OLEDs. guidechem.com |

Metal-Organic Frameworks (MOFs) and Organic Polymers of Intrinsic Microporosity (OMIMs)

Metal-Organic Frameworks (MOFs) and Organic Polymers of Intrinsic Microporosity (OMIMs, also known as PIMs) are classes of materials characterized by their high porosity and surface area, making them suitable for gas storage, separation, and catalysis. wikipedia.orguni-koeln.de The structure of these materials relies on rigid molecular struts or linkers that connect metal nodes (in MOFs) or are woven into a polymer network (in OMIMs). guidechem.comwikipedia.org

Fluorinated biphenyls are recognized as important components for developing these advanced porous materials. Specifically, this compound is a precursor for the synthesis of the organic linkers. Research has demonstrated that the compound can be used to synthesize complex organic frameworks through palladium-catalyzed reactions. The biphenyl structure provides the necessary rigidity for the linker, while the halogen atoms are chemically transformed into coordinating groups, such as carboxylic acids.

For instance, the bromine atom can be converted through a series of reactions into a carboxylic acid functional group. The resulting fluorinated biphenyl dicarboxylic or tetracarboxylic acid can then be reacted with metal salts to form highly ordered, porous MOFs. uni-koeln.de Research on MOFs constructed from fluorinated biphenyl tetracarboxylic acid linkers has shown that the degree of fluorination can systematically alter the material's properties, such as thermal stability and gas uptake capacity. uni-koeln.de While increased fluorination was found to decrease thermal stability, it concurrently increased the nitrogen uptake, highlighting the ability to fine-tune material properties by using precursors like this compound. uni-koeln.de

Table 2: Application of this compound in Porous Polymers

| Material Type | Role of this compound | Resulting Property |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Precursor to rigid organic linker molecules (e.g., biphenyltetracarboxylates). uni-koeln.de | High surface area, tunable pore size, and tailored gas adsorption properties. uni-koeln.de |

| Organic Polymers of Intrinsic Microporosity (OMIMs) | Building block for polymers with contorted, rigid structures that prevent efficient packing. guidechem.com | Creates intrinsic microporosity for applications in gas separation and storage. |

Role as Ligand Precursors in Catalysis

In the field of catalysis, ligands are crucial components that bind to a central metal atom, influencing its reactivity, selectivity, and stability. The synthesis of complex, high-performance ligands is a major focus of chemical research. This compound serves as a valuable starting material for creating sophisticated ligands used in various catalytic reactions, particularly palladium-catalyzed cross-couplings. rsc.org

The utility of this compound as a ligand precursor stems from the reactivity of its bromine atom. This site allows for the transformation of the biphenyl unit into a more complex structure capable of coordinating with a metal center.

Key synthetic strategies include:

Formation of Organometallic Reagents: The compound can be reacted with metals like magnesium or zinc to form Grignard or organozinc reagents. guidechem.com These highly reactive intermediates can then be used in a variety of subsequent reactions to build larger molecular frameworks for ligands. For example, the preparation of an organozinc reagent from this compound has been documented as a step towards its use in further coupling reactions. guidechem.com

Suzuki-Miyaura Coupling: The compound itself can participate as an aryl halide in Suzuki coupling reactions. It can be coupled with various arylboronic acids using a palladium catalyst to synthesize more complex biphenyl derivatives. nih.gov These resulting structures can be designed to incorporate specific coordinating atoms (like nitrogen or phosphorus) that are essential for catalytic activity. Research shows the synthesis of N-Biphenyl pyrrolidine (B122466) derivatives, which function as effective ligands in palladium-catalyzed arylaminations, starting from related bromo-fluoro-biphenyl precursors. rsc.org

These methods demonstrate that this compound is not just a static component but a reactive platform for the rational design of ligands tailored for specific catalytic applications.

Table 3: Synthetic Utility in Ligand Preparation

| Reaction Type | Reagents | Product Type | Application in Catalysis |

|---|---|---|---|

| Organometallic Reagent Formation | Mg (for Grignard) or LiCl/Mg then ZnCl₂ (for Organozinc) guidechem.com | Biphenyl magnesium halide or Biphenyl zinc chloride | Intermediate for synthesizing more complex ligand structures. |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Cs₂CO₃) nih.gov | Functionalized biphenyl derivatives | Building block for multi-dentate ligands used in cross-coupling and other catalytic reactions. |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Biphenyl (B1667301) Synthesis

The synthesis of polysubstituted biphenyls, including 4'-Bromo-2-fluoro-1,1'-biphenyl, heavily relies on cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. rsc.org Future research will likely focus on developing more efficient, sustainable, and versatile catalytic systems.

Current methodologies often employ palladium catalysts, which can be expensive and require specific phosphine (B1218219) ligands. rsc.orgacs.orgresearchgate.net A key trend is the exploration of catalysts based on more abundant and less toxic first-row transition metals like nickel and iron. nih.gov The development of ligandless or reusable catalytic systems, such as palladium nanoparticles on porous carbon nanospheres (Pd/CNS), also presents a promising avenue for cost-effective and environmentally friendly synthesis. rsc.org Furthermore, pushing the boundaries of Suzuki-Miyaura and other cross-coupling reactions to accommodate increasingly electron-poor and sterically hindered substrates is an ongoing challenge. acs.orgacs.org This includes the development of catalyst-ligand systems that can effectively couple polyfluorinated aryl partners, which are often challenging substrates. acs.org

Table 1: Comparison of Catalytic Systems for Biphenyl Synthesis

| Catalyst System | Advantages | Disadvantages | Future Research Focus |

|---|---|---|---|

| Palladium/Phosphine Ligands | High efficiency and broad scope. nih.gov | Cost, potential for metal contamination. | Development of more active and stable ligands. |

| First-Row Transition Metals (Ni, Fe) | Lower cost, greater abundance. nih.gov | Often require specific reaction conditions. | Improving catalyst efficiency and substrate scope. |

| Ligandless/Heterogeneous Catalysts | Reusability, ease of separation. rsc.org | Can have lower activity than homogeneous systems. | Enhancing catalyst stability and activity. |

Exploration of Alternative Functionalization Pathways

While the bromine and fluorine atoms in this compound offer clear sites for functionalization through established cross-coupling and nucleophilic substitution reactions, future research will delve into more novel and direct functionalization methods. rsc.org

Direct C-H activation/functionalization is a rapidly evolving field that offers a more atom-economical approach to modifying the biphenyl core. cnr.it This strategy avoids the need for pre-functionalized starting materials, reducing synthetic steps and waste. cnr.it For instance, palladium-catalyzed C-H arylation could be employed to introduce additional aryl groups onto the biphenyl scaffold. cnr.it

Furthermore, exploring the reactivity of the fluorine atom beyond simple nucleophilic substitution is an area of interest. This could involve the development of methods for C-F bond activation and subsequent transformation into other functional groups, although this remains a significant chemical challenge due to the high strength of the C-F bond.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is crucial for rational design in various applications. While standard techniques like NMR and mass spectrometry are routinely used, advanced methods will provide deeper insights. nih.govnist.govchemicalbook.com

Single-crystal X-ray diffraction is a powerful tool for unambiguously determining the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. nih.govwikipedia.org This information is invaluable for understanding how the molecule packs in a crystal lattice and for correlating its structure with its physical properties. wikipedia.org For example, X-ray diffraction studies on related fluorinated biphenyls have revealed how fluorine substitution can influence the dihedral angle between the phenyl rings. tandfonline.com

In addition to experimental techniques, computational methods are becoming increasingly indispensable for characterizing molecular properties.

Theoretical Insights into Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to understand and predict the behavior of this compound. acs.orgnih.gov Theoretical studies can provide detailed information about the molecule's electronic structure, orbital energies (HOMO and LUMO), and electrostatic potential, all of which govern its reactivity. acs.orgpsu.edu

Future research will likely employ DFT and other computational methods to:

Predict Reaction Outcomes: By modeling reaction pathways and transition states, theoretical calculations can help predict the regioselectivity and stereoselectivity of various reactions involving this compound. This can guide the design of experiments and the optimization of reaction conditions.

Elucidate Reaction Mechanisms: Computational studies can provide detailed mechanistic insights that are often difficult to obtain through experimental means alone. For example, understanding the precise role of the catalyst and ligands in a cross-coupling reaction can lead to the development of more efficient catalytic systems. acs.org

Analyze Spectroscopic Data: Theoretical calculations of NMR chemical shifts and other spectroscopic parameters can aid in the interpretation of experimental spectra, leading to more accurate structure elucidation. nih.gov

Studies on related polybrominated diphenyl ethers (PBDEs) have shown that theoretical calculations can successfully predict trends in reactivity, such as the propensity for reductive debromination based on LUMO energies. mdpi.commdpi.com Similar approaches can be applied to this compound to understand its stability and potential degradation pathways.

| Calculated Bond Dissociation Energies | Can predict the relative ease of breaking specific bonds, such as C-Br or C-F. researchgate.net |

Design and Synthesis of Biphenyl-Based Materials with Tailored Properties

The unique combination of a biphenyl core with fluorine and bromine substituents makes this compound an attractive building block for advanced materials. cymitquimica.comguidechem.com The presence of fluorine can enhance thermal stability, influence molecular packing, and tune electronic properties, while the bromine atom serves as a versatile handle for polymerization or further modification. nih.govcymitquimica.com

Future research in this area will focus on the rational design and synthesis of materials with specific, tailored properties:

Liquid Crystals: Fluorinated biphenyls are key components in liquid crystal displays (LCDs). google.comnih.gov The substitution pattern in this compound can be systematically varied to fine-tune properties such as birefringence, dielectric anisotropy, and viscosity, leading to the development of new liquid crystal mixtures for advanced display technologies. tandfonline.commdpi.com

Organic Electronics: The π-conjugated system of the biphenyl core suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. nih.gov The fluorine and bromine atoms can be used to modulate the HOMO/LUMO energy levels, thereby controlling the charge transport and photophysical properties of the resulting materials.

Polymers: The bromo functionality allows for the incorporation of this compound into polymer chains via various polymerization techniques, including Suzuki polycondensation. This could lead to the creation of high-performance polymers with enhanced thermal stability, flame retardancy, and specific optical or electronic properties.

The continued exploration of these research directions will undoubtedly unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications in a wide range of scientific and technological fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.